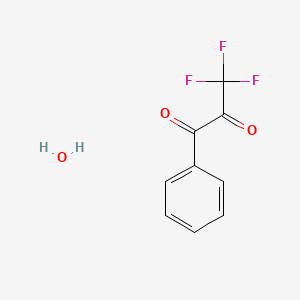

3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

CAS No.: 314041-39-9

Cat. No.: VC3910907

Molecular Formula: C9H7F3O3

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314041-39-9 |

|---|---|

| Molecular Formula | C9H7F3O3 |

| Molecular Weight | 220.14 g/mol |

| IUPAC Name | 3,3,3-trifluoro-1-phenylpropane-1,2-dione;hydrate |

| Standard InChI | InChI=1S/C9H5F3O2.H2O/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5H;1H2 |

| Standard InChI Key | PSKYXWMZYBYVDK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(=O)C(F)(F)F.O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a propane-1,2-dione backbone substituted with a phenyl group at position 1 and a trifluoromethyl group at position 3. The hydrate form incorporates one water molecule, as evidenced by its molecular formula (C₉H₇F₃O₃) . Key structural identifiers include:

-

IUPAC Name: 3,3,3-Trifluoro-1-phenylpropane-1,2-dione hydrate

The trifluoromethyl group enhances electrophilicity at the diketone moiety, facilitating nucleophilic reactions .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.15 g/mol | |

| Melting Point | 80–83°C | |

| Density | 1.338 ± 0.06 g/cm³ | |

| Boiling Point (anhydrous) | 77–79°C (20 Torr) |

The hydrate’s stability is temperature-sensitive, with dehydration observed above 80°C .

Synthesis and Hydration Dynamics

Synthetic Routes

The anhydrous form (CAS 36750-88-6) is synthesized via Claisen condensation between ethyl trifluoroacetate and phenylacetylene derivatives under basic conditions . A modified protocol for the hydrate involves:

-

Reagents: Sodium hydride (NaH), ethyl benzoate, and 1-(2-hydroxyphenyl)ethanone in tetrahydrofuran (THF) .

-

Mechanism: Base-mediated enolate formation followed by nucleophilic acyl substitution .

-

Hydration: Spontaneous water incorporation upon exposure to atmospheric moisture .

Hydration Effects

The hydrate exhibits:

-

Enhanced Solubility: Water association improves polar solvent compatibility (e.g., methanol, acetone) .

-

Stability Trade-offs: Reduced thermal stability compared to the anhydrous form .

Reactivity and Applications

Electrophilic Reactivity

The trifluoromethyl group and diketone moiety enable:

-

Nucleophilic Additions: Attack at the carbonyl carbons by amines or alcohols .

-

Fluorine-Specific Reactions: Participation in halogen-bonding interactions, useful in catalysis .

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Fluoroflavones: Synthesized via one-pot reactions with Selectfluor, yielding bioactive molecules .

-

Antimicrobial Agents: Trifluoromethyl groups enhance membrane permeability in drug candidates .

Material Science Applications

-

Polymer Modifiers: Incorporation into resins to improve thermal resistance .

-

Ligand Design: Chelating properties for metal-organic frameworks (MOFs) .

| Hazard | Category | Precautionary Measures |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves; avoid contact |

| Eye Damage | Category 2 | Use safety goggles |

| Respiratory | Category 3 | Use fume hoods |

Comparative Analysis with Analogues

The hydrate’s balance of stability and reactivity makes it preferable for controlled synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume